

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

structure and substructure analysis

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Compound of Interest

Compound Name: (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

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An In-Depth Technical Guide to **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine**: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine**. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's core attributes and its significance in medicinal chemistry.

Introduction: Unveiling a Promising Scaffold

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine and an aminomethyl group. This unique combination of structural motifs makes it a compelling candidate for investigation in drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and kinase inhibitory effects.^{[1][2][3][4]} The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged scaffold in medicinal chemistry, known to enhance physicochemical properties and provide a three-dimensional framework for optimal target binding.^{[5][6][7][8][9]} The strategic placement of these two moieties, along with a flexible aminomethyl linker, suggests that **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** could interact with a variety of biological targets with high affinity and selectivity. This guide will delve into the

intricacies of this molecule, from its fundamental chemical properties to its potential as a lead compound in therapeutic development.

Chemical and Physical Properties

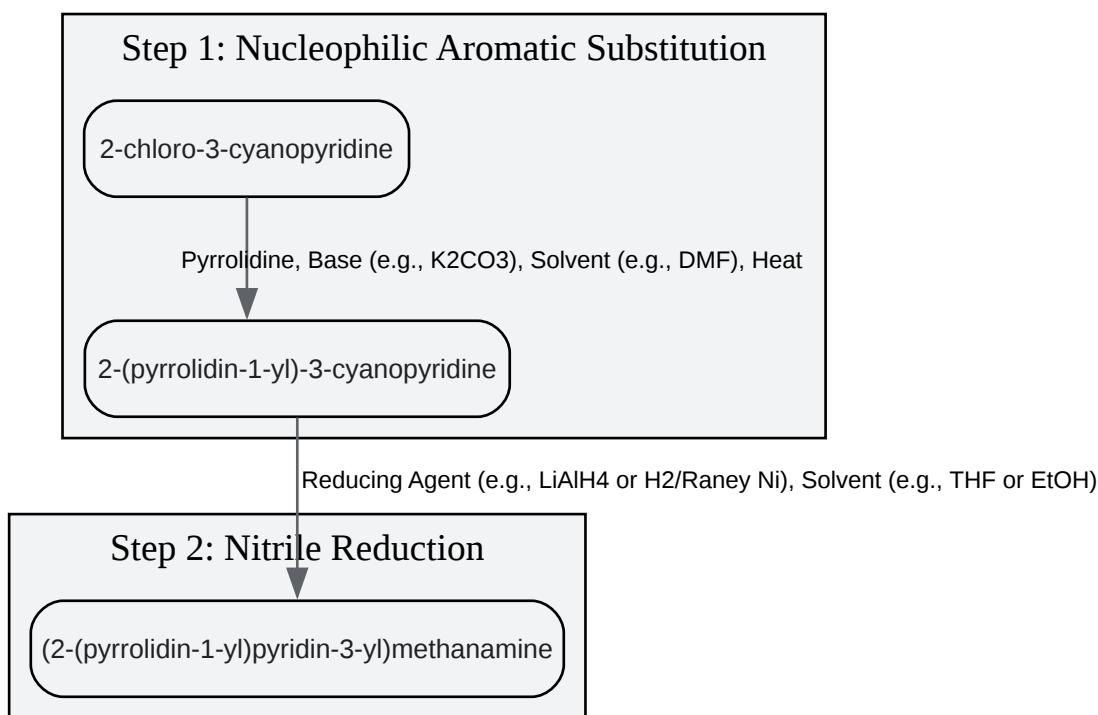
A thorough understanding of the physicochemical properties of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** is fundamental for its application in research and development.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N ₃	[10] [11]
Molecular Weight	177.25 g/mol	[10] [11]
CAS Number	859850-79-6 (free base)	[10] [11] [12]
1158468-26-8 (dihydrochloride)	[13]	
Appearance	Solid, white to yellow powder or crystals	[11]
Purity	Typically >95%	[11]
Solubility	Miscible with water and most organic solvents	[9]

Synthesis and Purification

While a specific, peer-reviewed synthesis of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** is not readily available in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the preparation of substituted 2-aminopyridines. The most logical approach involves a two-step process starting from 2-chloro-3-cyanopyridine.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine**.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-(pyrrolidin-1-yl)-3-cyanopyridine

- To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **2-(pyrrolidin-1-yl)-3-cyanopyridine**.

Step 2: Synthesis of **(2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine**

- To a stirred suspension of lithium aluminum hydride (LiAlH_4) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of **2-(pyrrolidin-1-yl)-3-cyanopyridine** (1 equivalent) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
- Filter the resulting aluminum salts and wash thoroughly with THF.
- Concentrate the filtrate under reduced pressure to yield the crude **(2-(pyrrolidin-1-yl)pyridin-3-yl)methanamine**.
- Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Structural Analysis and Substructure Insights

The unique arrangement of the pyridine, pyrrolidine, and aminomethyl groups in **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** dictates its chemical behavior and biological activity.

Core Structure of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

2-Aminopyridine Moiety

Pyridine Ring:

- Aromatic system
- Electron-withdrawing nature

Pyrrolidine Nitrogen:

- Electron-donating group
- Influences ring reactivity

Pyrrolidine Moiety

Pyrrolidine Ring:

- Saturated heterocycle
- Provides 3D structure
- Can influence solubility and DMPK properties

Aminomethyl Linker

Aminomethyl Group:

- Primary amine
- Provides flexibility
- Potential for H-bonding

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Caption: Key substructures of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine**.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

- ^1H NMR:

- Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely a doublet, a doublet of doublets, and another doublet, corresponding to the protons on the pyridine ring.
- Aminomethyl Protons: A singlet or a broad singlet for the $-\text{CH}_2\text{NH}_2$ protons (δ ~3.5-4.0 ppm). The NH_2 protons themselves would likely appear as a broad singlet.
- Pyrrolidine Protons: Two multiplets in the aliphatic region (δ ~1.8-2.0 ppm and δ ~3.2-3.5 ppm) corresponding to the two sets of CH_2 groups in the pyrrolidine ring.

- ^{13}C NMR:
 - Pyridine Carbons: Five signals in the aromatic region (δ ~110-160 ppm), with the carbon attached to the pyrrolidine nitrogen being the most upfield.
 - Aminomethyl Carbon: A signal around δ 40-50 ppm.
 - Pyrrolidine Carbons: Two signals in the aliphatic region (δ ~25-30 ppm and δ ~45-50 ppm).
- IR Spectroscopy:
 - N-H Stretch: A broad absorption band around $3300\text{-}3500\text{ cm}^{-1}$ corresponding to the primary amine.
 - C-H Stretch: Aliphatic and aromatic C-H stretching vibrations around $2850\text{-}3100\text{ cm}^{-1}$.
 - C=C and C=N Stretch: Aromatic ring stretching vibrations in the $1400\text{-}1600\text{ cm}^{-1}$ region.
 - C-N Stretch: Signals in the $1000\text{-}1300\text{ cm}^{-1}$ range.
- Mass Spectrometry:
 - Molecular Ion Peak (M^+): A peak at $\text{m/z} = 177.13$ (for $\text{C}_{10}\text{H}_{15}\text{N}_3$). High-resolution mass spectrometry would confirm the elemental composition.
 - Fragmentation: Common fragmentation patterns would involve the loss of the aminomethyl group, and fragmentation of the pyrrolidine ring.

Reactivity and Potential for Derivatization

The reactivity of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** is governed by the interplay of its three key substructures.

- Pyridine Ring: The electron-donating pyrrolidine group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily at the 5-position.
- Primary Amine: The aminomethyl group is a nucleophilic center and can readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes (via reductive amination) to form a variety of derivatives.
- Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a tertiary amine and is generally less reactive than the primary amine.

This versatile reactivity allows for the facile synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Potential Applications and Biological Significance

The structural features of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** suggest its potential as a scaffold for the development of novel therapeutic agents.

Kinase Inhibition

The 2-aminopyridine moiety is a common feature in many kinase inhibitors. For instance, derivatives of 2-aminopyridine have shown potent inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.^[1] The pyrrolidine group can be tailored to occupy specific pockets in the kinase active site, potentially enhancing potency and selectivity.

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.^[14] The combination of the pyridine ring with the basic pyrrolidine and aminomethyl groups could lead to compounds with enhanced antibacterial or antifungal properties.

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in many CNS-active drugs.[5][6][9] Its ability to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting neurological disorders. The aminopyridine core is also known to modulate neuronal ion channels.

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** and its derivatives, the following experimental protocols can be employed.

In Vitro JAK2 Inhibition Assay



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Caption: Workflow for an in vitro JAK2 kinase inhibition assay.

Protocol:

- Prepare a reaction mixture containing recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a biotinylated STAT1-derived peptide), and ATP in an appropriate kinase buffer.
- Add serial dilutions of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** or a vehicle control to the wells of a microtiter plate.
- Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.
- Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as an antibody-based detection system (e.g., HTRF or AlphaScreen) or a luminescence-based ATP detection assay.
- Measure the signal using a plate reader.

- Calculate the half-maximal inhibitory concentration (IC_{50}) value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

- Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Perform serial twofold dilutions of **(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine** in the broth medium in a 96-well microtiter plate.
- Inoculate each well with the standardized microbial suspension.
- Include positive (no compound) and negative (no inoculum) controls.
- Incubate the plate at 37°C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16]

Conclusion

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique combination of a 2-aminopyridine core, a pyrrolidine moiety, and an aminomethyl linker provides a versatile platform for chemical modification and optimization. While further experimental studies are required to fully elucidate its biological activity and therapeutic potential, the insights provided in this guide offer a solid foundation for future research in this exciting area of medicinal chemistry.

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